molecular formula C14H21ClN2O3 B2950701 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride CAS No. 1421529-26-1

2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2950701
CAS No.: 1421529-26-1
M. Wt: 300.78
InChI Key: LEEHRYQZKZUFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a cyclopropane ring, a piperazine moiety, and a furan ring, making it an interesting subject for chemical research and development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:

    Formation of the Cyclopropanecarbonyl Intermediate: This step involves the reaction of cyclopropanecarboxylic acid with a suitable reagent, such as thionyl chloride, to form cyclopropanecarbonyl chloride.

    Piperazine Derivatization: The cyclopropanecarbonyl chloride is then reacted with piperazine to form 4-cyclopropanecarbonylpiperazine.

    Furan Ring Introduction: The furan-2-yl group is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the piperazine intermediate.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and other chemical products. Its unique properties make it suitable for various applications in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol
  • **2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-amine
  • **2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-thiol

Comparison

Compared to similar compounds, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is unique due to its hydrochloride salt form, which may enhance its solubility and stability. Additionally, the presence of the hydroxyl group provides opportunities for further chemical modifications and interactions with biological targets.

Properties

IUPAC Name

cyclopropyl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c17-12(13-2-1-9-19-13)10-15-5-7-16(8-6-15)14(18)11-3-4-11;/h1-2,9,11-12,17H,3-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEHRYQZKZUFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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